molecular formula C12H19NO B2917963 2-[4-(tert-butoxy)phenyl]ethan-1-amine CAS No. 157981-64-1

2-[4-(tert-butoxy)phenyl]ethan-1-amine

Cat. No.: B2917963
CAS No.: 157981-64-1
M. Wt: 193.29
InChI Key: GPKNHRSSJDAUGA-UHFFFAOYSA-N
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Description

2-[4-(tert-butoxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C12H19NO. It is also known by its IUPAC name, 2-(4-tert-butoxyphenyl)ethanamine . This compound is characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to an ethanamine chain. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(tert-butoxy)phenyl]ethan-1-amine typically involves the reaction of 4-tert-butoxybenzaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon . The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The purification of the final product is typically achieved through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(tert-butoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(tert-butoxy)phenyl]ethan-1-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[4-(tert-butoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to amine receptors in the nervous system, influencing neurotransmitter release and signal transduction. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(tert-butoxy)phenyl]ethan-1-amine is unique due to its combination of a tert-butoxy group and an ethanamine chain, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7H,8-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKNHRSSJDAUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157981-64-1
Record name 2-[4-(tert-butoxy)phenyl]ethan-1-amine
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